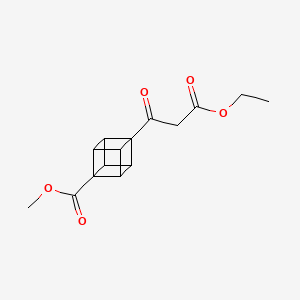
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate is a compound that belongs to the cubane family. Cubanes are highly strained, cage-like hydrocarbons that have gained significant interest in various fields of chemistry due to their unique structural properties. The cubane scaffold is known for its rigidity and stability, making it an attractive candidate for applications in pharmaceuticals, materials science, and organic synthesis .
Métodos De Preparación
The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. One common method is the Hofer–Moest reaction, which allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow electrochemical conditions . This method is advantageous due to its mild reaction conditions and compatibility with other oxidizable functional groups. Industrial production methods often rely on large-scale synthesis of cubane derivatives, such as 1,4-cubanedicarboxylic acid, followed by further functionalization .
Análisis De Reacciones Químicas
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester and ketone functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with cubane scaffolds.
Biology: Cubane derivatives have been explored for their potential as bioisosteres, which can mimic the properties of biologically active molecules.
Medicine: The rigidity and stability of the cubane scaffold make it a promising candidate for drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
Mecanismo De Acción
The mechanism by which Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate exerts its effects is primarily related to its structural properties. The cubane scaffold provides a rigid and stable framework that can interact with various molecular targets. The ester and ketone functionalities allow for further chemical modifications, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparación Con Compuestos Similares
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate can be compared with other cubane derivatives, such as:
1,4-Cubanedicarboxylic acid: A common precursor in the synthesis of various cubane derivatives.
1-Iodo-4-methoxycubane: An example of a cubane derivative with different functional groups.
Cubane-1,4-dicarboxylic acid dimethyl ester:
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-3-20-6(17)4-5(16)14-7-10-8(14)12-9(14)11(7)15(10,12)13(18)19-2/h7-12H,3-4H2,1-2H3 |
Clave InChI |
NBHFXDBLSXBCKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















